molecular formula C9H10FNO B1318891 4-Fluoro-3,5-dimethylbenzamide CAS No. 886501-71-9

4-Fluoro-3,5-dimethylbenzamide

Cat. No.: B1318891
CAS No.: 886501-71-9
M. Wt: 167.18 g/mol
InChI Key: NSVALAXPRBRGGT-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the fourth position and two methyl groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-Fluoro-3,5-dimethylbenzoic acid.

    Amidation Reaction: The carboxylic acid group of 4-Fluoro-3,5-dimethylbenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) or an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

    Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the fluorine atom with another substituent.

Scientific Research Applications

4-Fluoro-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Fluoro-N,N-dimethylbenzamide: Similar structure but with N,N-dimethyl substitution.

    3,5-Dimethylbenzamide: Lacks the fluorine atom.

    4-Fluoro-3,5-dimethylbenzoic acid: Precursor in the synthesis of 4-Fluoro-3,5-dimethylbenzamide.

Uniqueness: this compound is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-fluoro-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVALAXPRBRGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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